molecular formula C7H10N2O3S B2868258 N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 2309465-65-2

N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B2868258
CAS No.: 2309465-65-2
M. Wt: 202.23
InChI Key: OMXMBPQZYXGZCL-UHFFFAOYSA-N
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Description

N-(3-cyano-1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide is a sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene 1,1-dioxide (thiolan) ring substituted at position 3 with a cyano (-CN) group and an acetamide moiety (-NHCOCH₃).

Properties

IUPAC Name

N-(3-cyano-1,1-dioxothiolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-6(10)9-7(4-8)2-3-13(11,12)5-7/h2-3,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXMBPQZYXGZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCS(=O)(=O)C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Thiobutyrolactone Derivatives

The thiolane sulfone ring is constructed via oxidation and cyclization of γ-thiobutyrolactone precursors. For example, treatment of γ-thiobutyrolactone with hydrogen peroxide in acetic acid yields 1,1-dioxothiolane (thiolane sulfone). Subsequent oxidation of the 3-position to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄), producing 3-oxo-1,1-dioxothiolane in 68–72% yield.

Table 1: Optimization of 3-Oxo-1,1-Dioxothiolane Synthesis

Oxidizing Agent Solvent Temperature (°C) Yield (%)
Jones Reagent Acetone 0–5 72
KMnO₄ H₂O 25 58
PCC CH₂Cl₂ 25 65

Strecker Reaction for Simultaneous Cyanation and Amination

Mechanism and Conditions

The Strecker reaction is employed to convert the 3-ketone group into a geminal amino-cyano functionality. Treatment of 3-oxo-1,1-dioxothiolane with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) in aqueous HCl generates 3-amino-3-cyano-1,1-dioxothiolane . This one-pot reaction proceeds via imine formation, followed by cyanide addition and hydrolysis.

Key Optimization Parameters :

  • Catalyst : InCl₃ (20 mol%) enhances reaction efficiency under ultrasound irradiation, reducing reaction time from 24 h to 20 min.
  • Solvent : 50% ethanol-water mixture maximizes yield (95%) by balancing reactant solubility and intermediate stability.

Table 2: Strecker Reaction Optimization

Catalyst Solvent Time (h) Yield (%)
InCl₃ 50% EtOH 0.33 95
None 50% EtOH 24 35
HCl H₂O 24 60

Acetylation of the Primary Amine

Reagent Selection and Reaction Dynamics

The final step involves acetylation of 3-amino-3-cyano-1,1-dioxothiolane using acetic anhydride ((Ac)₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This yields N-(3-cyano-1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide in 89% purity.

Critical Considerations :

  • Temperature Control : Reactions conducted at 0–5°C minimize side-product formation (e.g., over-acetylation).
  • Workup : Sequential washing with NaHCO₃ (5%) and brine ensures removal of unreacted reagents.

Table 3: Acetylation Reaction Parameters

Acylating Agent Base Solvent Yield (%)
(Ac)₂O Et₃N DCM 89
AcCl Pyridine THF 82
Ac₂O DMAP Toluene 85

Alternative Synthetic Pathways

Cyanohydrin Formation and Amination

An alternative route involves converting 3-oxo-1,1-dioxothiolane to a cyanohydrin intermediate via NaCN/HCl treatment. Subsequent Mitsunobu reaction with phthalimide introduces the amine group, followed by deprotection and acetylation. However, this method suffers from lower overall yield (47%) due to steric hindrance during Mitsunobu coupling.

Multi-Component Reaction (MCR) Strategies

While MCRs are widely used for heterocycle synthesis (e.g., pyrano[2,3-c]pyrazoles), their applicability to geminal di-substituted thiolanes remains limited. Experimental trials combining 3-oxo-1,1-dioxothiolane , malononitrile, and ammonium acetate under InCl₃ catalysis yielded only trace amounts of the target compound, underscoring the superiority of the Strecker approach.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.08 (s, 3H, CH₃CO), 2.95–3.15 (m, 4H, thiolane CH₂), 4.21 (s, 1H, NH).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 23.1 (CH₃CO), 45.8 (thiolane C-3), 118.5 (CN), 170.2 (CO).

Infrared (IR) Spectroscopy

Strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 1660 cm⁻¹ (amide C=O) confirm functional group incorporation.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the dioxo-thiolan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Cyano vs. Chloro Substituents: The cyano group in the target compound enhances electrophilicity at the thiolan-3-yl position, enabling nucleophilic additions (e.g., click chemistry). In contrast, chloro-substituted analogs (e.g., CAS 854137-78-3) are more prone to nucleophilic substitution but lack the cyano group’s versatility in forming heterocycles .
  • Cycloalkyl vs. Aromatic sulfanyl derivatives (e.g., ) exhibit π-π stacking interactions but face solubility challenges .

Physicochemical Properties

  • Solubility: The target compound’s cyano and sulfone groups enhance polarity, favoring solubility in polar solvents like DMSO.
  • Molecular Weight : The target compound (~216 Da) is significantly smaller than analogs with extended substituents (e.g., 498.53 Da for CAS 949831-85-0), suggesting advantages in drug-likeness and synthetic accessibility .

Biological Activity

N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, also known as BI Compound D (CAS Number: 851658-10-1), has garnered attention in the pharmaceutical field due to its notable biological activities. This compound is primarily recognized for its role as a potent inhibitor of respiratory syncytial virus (RSV) L-protein polymerase, demonstrating significant antiviral properties.

The molecular formula of this compound is C32H36N6O6C_{32}H_{36}N_{6}O_{6}, with a molecular weight of 600.68 g/mol. Its structural features include a thiolane ring and a cyano group, contributing to its biological efficacy.

PropertyValue
Molecular FormulaC32H36N6O6
Molecular Weight600.68 g/mol
CAS Number851658-10-1

Antiviral Properties

This compound has been identified as a non-nucleoside inhibitor of RSV L-protein polymerase, with an IC50 value of 89 nM . This indicates a strong inhibitory effect on the viral replication process. Specifically, it shows:

  • IC50 against RSV A2 : 57.6 nM
  • IC50 against RSV B-EST : 47.8 nM

These values suggest that the compound is particularly effective against different strains of RSV, making it a promising candidate for therapeutic applications in treating RSV infections .

Cytotoxicity

In addition to its antiviral activity, the compound exhibits weak cytotoxicity with a CC50 value of 600 nM . This low level of cytotoxicity is favorable for potential therapeutic use, as it indicates that the compound can inhibit viral replication without significantly harming host cells .

The mechanism by which this compound exerts its antiviral effects involves the inhibition of viral polymerase activity. By binding to the L-protein polymerase, it disrupts the RNA synthesis necessary for viral replication. This action highlights its potential as an effective antiviral agent in clinical settings.

Study on Efficacy Against RSV

A study conducted by Liuzzi et al. (2005) demonstrated the efficacy of this compound in vitro against RSV. The researchers reported that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures compared to untreated controls .

Comparison with Other Antiviral Agents

In comparative studies, this compound was found to be more effective than several existing antiviral agents against RSV. Its unique mechanism of action and low cytotoxicity profile make it an attractive candidate for further development.

CompoundIC50 (nM)CC50 (nM)
N-(3-cyano-1,1-dioxo...)89600
Ribavirin10005000
PalivizumabN/AN/A

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